

Application Notes: Staining of Connective Tissues with Acid Red 35

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Compound of Interest		
Compound Name:	Acid Red 35	
Cat. No.:	B1266041	Get Quote

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Introduction

Acid Red 35, also known as Ponceau S, is an anionic azo dye.[1] While extensively utilized for the reversible staining of proteins on western blot membranes[2][3][4], its application in histological staining of connective tissues is less documented. However, based on the principles of acidic dyes in histology, Acid Red 35 can be effectively employed to visualize and quantify collagen and other proteinaceous components of the extracellular matrix. Acidic dyes, carrying a net negative charge, bind to positively charged tissue elements, such as the amino groups of proteins like collagen, particularly under acidic conditions. This interaction allows for the differentiation of connective tissues from other cellular components. These application notes provide a detailed protocol for the use of Acid Red 35 in staining connective tissues in paraffin-embedded sections and outline its underlying principles.

Principle of Staining

The staining of connective tissues with **Acid Red 35** is based on an electrostatic interaction between the negatively charged sulfonate groups of the dye and the positively charged amino groups of proteins, primarily collagen, within the tissue. The abundance of basic amino acids, such as lysine and arginine, in collagen fibers provides numerous sites for the binding of anionic dyes. The staining is performed in an acidic solution (typically containing acetic acid) to ensure that the amino groups of the proteins are protonated (NH3+), enhancing their positive



charge and promoting strong dye binding. The reversible nature of this non-covalent binding allows for subsequent immunological or other staining procedures if required.

Quantitative Data Summary

The optimal concentration of **Acid Red 35** and staining time can vary depending on the tissue type, fixation method, and desired staining intensity. The following tables provide a summary of typical starting parameters for optimization.

Table 1: Recommended Concentration Ranges for Acid Red 35 Staining Solution

Parameter	Recommended Range	Purpose
Acid Red 35 Concentration	0.1% - 1.0% (w/v)	Controls the intensity of the stain.
Acetic Acid Concentration	1% - 5% (v/v)	Ensures an acidic pH for optimal protein protonation and dye binding.
Solvent	Distilled or Deionized Water	Vehicle for the staining solution.

Table 2: Incubation Times and Expected Observations

Incubation Time	Expected Staining Intensity	Notes
1-3 minutes	Light to moderate pink/red	Suitable for initial optimization and rapid screening.
5-10 minutes	Moderate to strong red	Generally provides good contrast for most connective tissues.
>15 minutes	Intense red	May lead to overstaining and loss of background detail.



Experimental ProtocolsPreparation of Staining Solution

Materials:

- Acid Red 35 powder (C.I. 18065)
- Glacial Acetic Acid
- Distilled or Deionized Water
- · Graduated cylinders and beakers
- Magnetic stirrer and stir bar

Procedure:

- To prepare a 0.5% (w/v) Acid Red 35 staining solution in 1% (v/v) acetic acid, weigh 0.5 g of Acid Red 35 powder.
- Measure 99 mL of distilled water into a beaker.
- Add 1 mL of glacial acetic acid to the water.
- Place the beaker on a magnetic stirrer and add the Acid Red 35 powder.
- Stir until the dye is completely dissolved.
- Store the solution at room temperature in a tightly capped bottle. The solution is stable for several months.

Staining Protocol for Paraffin-Embedded Sections

Materials:

- Deparaffinized and rehydrated paraffin-embedded tissue sections on slides
- Acid Red 35 staining solution (0.5% in 1% acetic acid)



- · Distilled or Deionized Water
- Differentiating solution (e.g., 1% acetic acid) optional
- Dehydrating solutions (graded alcohols: 70%, 95%, 100%)
- Clearing agent (e.g., xylene)
- · Mounting medium and coverslips

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (or a xylene substitute) for 2 changes of 5 minutes each.
 - Transfer slides through 2 changes of 100% ethanol for 3 minutes each.
 - Transfer slides through 2 changes of 95% ethanol for 3 minutes each.
 - Transfer slides through 1 change of 70% ethanol for 3 minutes.
 - Rinse slides in running tap water for 5 minutes, followed by a final rinse in distilled water.
- Staining:
 - Place the rehydrated slides in the Acid Red 35 staining solution for 5-10 minutes at room temperature.
- Rinsing and Differentiation:
 - Briefly rinse the slides in distilled water to remove excess stain.
 - (Optional) For finer control over staining intensity, dip the slides in 1% acetic acid for a few seconds to differentiate.
 - Rinse thoroughly in distilled water.
- Dehydration and Clearing:



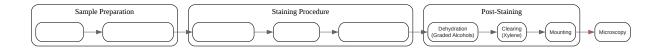
- Dehydrate the sections by immersing them in 70%, 95%, and two changes of 100% ethanol for 2-3 minutes each.
- Clear the sections in two changes of xylene (or a xylene substitute) for 5 minutes each.
- Mounting:
 - Apply a drop of mounting medium to the tissue section and carefully place a coverslip, avoiding air bubbles.
 - Allow the mounting medium to set before microscopic examination.

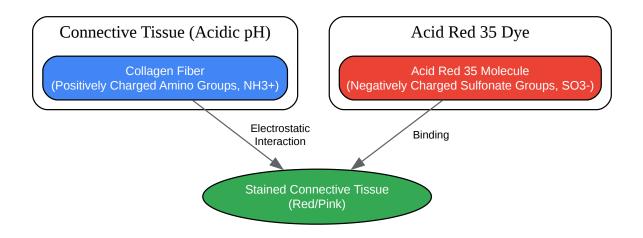
Expected Results:

- Collagen and other connective tissue fibers: Red to pink
- · Muscle: Lighter red or pink
- Cytoplasm: Pale pink
- Nuclei: Will remain unstained unless a counterstain is used. For nuclear detail, a hematoxylin counterstain can be applied before the **Acid Red 35** staining step.

Visualizations







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